molecular formula C21H18N2O5 B2937486 2-oxo-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2H-chromene-3-carboxamide CAS No. 954641-96-4

2-oxo-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2937486
CAS No.: 954641-96-4
M. Wt: 378.384
InChI Key: DPXDZCGMGQJTSH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 954641-96-4) consists of a coumarin (2H-chromene) core linked via a carboxamide group to a 2-oxo-oxazolidin-5-ylmethyl moiety substituted with a p-tolyl group (C₆H₄-CH₃). Its molecular formula is C₂₁H₁₈N₂O₅, with a molecular weight of 378.4 g/mol .

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-13-6-8-15(9-7-13)23-12-16(27-21(23)26)11-22-19(24)17-10-14-4-2-3-5-18(14)28-20(17)25/h2-10,16H,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXDZCGMGQJTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-oxo-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2H-chromene-3-carboxamide is a derivative of chromene and oxazolidinone, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N2O5C_{21}H_{18}N_{2}O_{5} with a molecular weight of approximately 378.4 g/mol. The structure includes a chromene backbone and an oxazolidinone moiety, which is significant for its biological interactions.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA within the 50S subunit of bacterial ribosomes, disrupting essential protein production necessary for bacterial growth and replication. This mechanism is similar to that of other oxazolidinone antibiotics, which have been shown to effectively combat resistant bacterial strains.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The inhibition of protein synthesis leads to a bactericidal effect, making it a candidate for treating infections caused by resistant bacteria.

Pharmacokinetics

The pharmacokinetic properties of similar compounds indicate that they are generally well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized primarily in the liver, and excreted via urine and feces. Understanding these properties is essential for determining dosing regimens and potential side effects.

Case Studies

  • Study on Antibacterial Properties : A study demonstrated that oxazolidinone derivatives significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. The study highlighted the potential use of such compounds in clinical settings where antibiotic resistance poses a significant challenge.
  • Anticancer Research : In vitro assays have shown that chromene derivatives can reduce cell viability in various cancer cell lines. These findings suggest a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntibacterialInhibition of protein synthesis
AnticancerInduction of apoptosis
PharmacokineticsAbsorption and metabolism

Comparison with Similar Compounds

Key Features :

  • Coumarin scaffold: Known for fluorescence, photochemical activity, and diverse biological applications (e.g., anticoagulant, antimicrobial).
  • p-Tolyl substitution : Enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability.

Comparison with Structural Analogs

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents Key Features Pharmacological Activity Synthesis Method Reference
Target Compound C₂₁H₁₈N₂O₅ Coumarin-3-carboxamide + p-tolyl-oxazolidinone High lipophilicity, rigid structure Not explicitly reported (inferred: enzyme inhibition potential) Likely via carboxamide coupling (e.g., SOCl₂-mediated acylation)
Rivaroxaban C₁₉H₁₈ClN₃O₅S Thiophene-2-carboxamide + morpholino-oxazolidinone Orally active anticoagulant Factor Xa inhibitor (prevents thromboembolism) Stepwise synthesis with morpholino-phenyl intermediates
N-(5-methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide C₁₄H₁₀N₂O₄ Coumarin-3-carboxamide + isoxazole Moderate polarity, antibacterial properties Antibacterial (tested against S. aureus, E. coli) Solvent-free carboxamide coupling
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide C₁₆H₁₂N₂O₅S Coumarin-3-carboxamide + sulfamoylphenyl Enhanced solubility due to sulfonamide Not reported (sulfonamide groups often target carbonic anhydrase) Acetic acid-mediated cyclization
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide C₁₄H₁₀N₂O₃S Coumarin-3-carboxamide + isothiazole Low molecular weight, potential phototoxicity Not explicitly reported Not detailed in evidence

Pharmacological and Physicochemical Insights

  • Lipophilicity : The p-tolyl group in the target compound likely increases logP compared to sulfamoylphenyl (polar) or isoxazole (moderate polarity) analogs.
  • Bioactivity: Rivaroxaban’s thiophene-carboxamide and morpholino groups are critical for Factor Xa inhibition . Coumarin derivatives with sulfamoyl or heterocyclic substituents (e.g., isoxazole) show antibacterial activity .
  • Thermal Stability: Oxazolidinone rings generally enhance thermal stability, as seen in Rivaroxaban’s crystalline forms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-oxo-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2H-chromene-3-carboxamide?

  • Answer : The compound’s synthesis can be approached via a multi-step route:

Coumarin Core Formation : React 7-hydroxycoumarin-3-carboxylic acid with allyl bromide in the presence of K₂CO₃ and DMF to introduce the allyl group .

Oxazolidinone Ring Construction : Condense the intermediate with p-tolyl isocyanate under basic conditions to form the oxazolidinone ring.

Carboxamide Coupling : Use EDC/HOBt or DCC-mediated coupling to attach the methylamine linker.

  • Purification : Flash column chromatography (silica gel) followed by recrystallization from acetone or ethyl acetate yields high-purity crystals .

Q. How can the stereochemical integrity of the oxazolidinone ring be confirmed?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., acetone/DMF mix), collect data on a diffractometer (Cu-Kα radiation, λ = 1.54178 Å), and refine using SHELXL . For labs lacking SCXRD, use chiral HPLC with a Chiralpak® column and polarimetric analysis to verify enantiomeric excess .

Q. What analytical techniques validate the compound’s structural identity?

  • Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments (e.g., oxazolidinone C=O at ~170 ppm, coumarin C=O at ~160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to match the molecular ion peak with the theoretical mass (C₂₃H₂₀N₂O₅, calc. 428.14).
  • FT-IR : Peaks at ~1750 cm⁻¹ (oxazolidinone C=O) and ~1650 cm⁻¹ (carboxamide C=O) .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with Factor Xa (FXa)?

  • Answer :

Protein Preparation : Retrieve FXa’s crystal structure (PDB: 2W26). Remove water molecules and add polar hydrogens using AutoDock Tools.

Ligand Preparation : Optimize the compound’s geometry at the B3LYP/6-31G* level in Gaussian.

Docking : Use AutoDock Vina with a grid box centered on the active site (Ser195, Glu97). Analyze binding poses and hydrogen bonds (e.g., oxazolidinone C=O with Arg143) .

  • Validation : Compare predicted ΔG values with rivaroxaban’s experimental Ki (0.4 nM) .

Q. What strategies resolve contradictions in crystallographic refinement (e.g., twinning or disorder)?

  • Answer :

  • Twinning : Use SHELXL’s TWIN command with BASF parameter optimization. For pseudo-merohedral twinning, apply HKLF5 format .
  • Disorder : Model alternate conformations with PART and SUMP restraints. Refine occupancy factors iteratively until R₁ < 5% .
  • Example: In Zifaxaban derivatives, disorder in the p-tolyl group was resolved using PART 0.5 and ISOR restraints .

Q. How to design SAR studies for optimizing FXa inhibition?

  • Answer :

Core Modifications : Replace p-tolyl with electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking with Tyr92.

Linker Variations : Substitute the methylene bridge with ethylene to probe steric effects.

Assays : Test derivatives in a chromogenic FXa assay (Berichrom® kit) with rivaroxaban as a positive control (IC₅₀ ~2.1 nM) .

  • Data Interpretation : Plot IC₅₀ vs. logP to assess lipophilicity’s role in potency.

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